molecular formula C17H21N3O2S B2756913 N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415620-95-8

N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2756913
CAS No.: 2415620-95-8
M. Wt: 331.43
InChI Key: CRZLXQXTIHPMGF-UHFFFAOYSA-N
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Description

N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound of significant interest in medicinal chemistry research, designed for professional laboratory use. This compound features a hybrid structure incorporating a quinoline moiety, a piperidine spacer, and a cyclopropanesulfonamide group. Such a structure is characteristic of scaffolds being investigated to overcome multi-drug resistance in pathogens and for targeted cancer therapies. Quinoline derivatives are a well-established class in drug discovery, known for their wide range of biological activities. They have been extensively explored as antibacterial agents, with mechanisms of action that can include inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV . Furthermore, hybrid molecules combining quinoline with sulfonamide groups, similar to this compound, have demonstrated potent inhibitory activity against both drug-sensitive and resistant bacterial strains, showing promising synergistic effects when used in combination with existing antibiotics like ciprofloxacin . The piperidine ring is a common pharmacophore found in compounds with documented antifungal properties, acting as inhibitors of ergosterol biosynthesis in yeast and other fungi . The specific molecular architecture of this compound suggests potential for similar applications, making it a valuable candidate for researchers investigating novel anti-infective agents. Compounds with closely related structures have also been identified as inhibitors of key enzymes involved in cell signaling and metabolic pathways, such as PI3 kinase and the cytochrome bc1 complex, indicating potential broader utility in oncological and metabolic disorder research . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1-quinolin-2-ylpiperidin-4-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-23(22,15-6-7-15)19-14-9-11-20(12-10-14)17-8-5-13-3-1-2-4-16(13)18-17/h1-5,8,14-15,19H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZLXQXTIHPMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Quinoline derivatives undergo NAS at the 2-position due to electron-deficient aromatic systems. A halogenated quinoline (e.g., 2-chloroquinoline) reacts with piperidin-4-amine under basic conditions:
Procedure :

  • 2-Chloroquinoline (1.0 eq), piperidin-4-amine (1.2 eq), and K$$2$$CO$$3$$ (2.0 eq) are refluxed in anhydrous DMF at 120°C for 12–24 hours.
  • The reaction is monitored via TLC (eluent: 7:3 hexane/ethyl acetate).
  • Post-reaction, the mixture is diluted with ice water, extracted with DCM, and purified via column chromatography (silica gel, gradient elution).

Yield : 60–75%.
Mechanistic Insight : The reaction proceeds via deprotonation of piperidin-4-amine by K$$2$$CO$$3$$, generating a nucleophilic amine that displaces chloride at the 2-position of quinoline.

Palladium-Catalyzed Amination

For electron-rich quinolines, Buchwald-Hartwig amination is preferred:
Procedure :

  • 2-Bromoquinoline (1.0 eq), piperidin-4-amine (1.5 eq), Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$3$$ (2.0 eq) are heated in toluene at 100°C under argon.
  • After 24 hours, the mixture is filtered through Celite, concentrated, and purified via recrystallization (ethanol/water).

Yield : 70–85%.

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is synthesized via a two-step protocol:

Sulfonation of Cyclopropane

Procedure :

  • Cyclopropane is reacted with chlorosulfonic acid (ClSO$$3$$H) at −10°C in CCl$$4$$, yielding cyclopropanesulfonic acid.
  • The sulfonic acid is treated with PCl$$_5$$ (2.0 eq) in DCM at 0°C, converting it to cyclopropanesulfonyl chloride.

Yield : 50–60%.

Sulfonylation of 1-(Quinolin-2-yl)Piperidin-4-amine

Reaction Conditions

Procedure :

  • 1-(Quinolin-2-yl)piperidin-4-amine (1.0 eq) is dissolved in anhydrous acetonitrile under argon.
  • Cyclopropanesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by Et$$_3$$N (2.0 eq).
  • The mixture is stirred at room temperature for 6–8 hours, then quenched with ice water.
  • The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol.

Yield : 65–80%.
Analytical Validation :

  • $$^1$$H NMR (DMSO-d$$_6$$): δ 8.45 (d, J = 8.5 Hz, 1H, quinoline-H), 7.95–7.85 (m, 2H, quinoline-H), 3.70–3.50 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.90–1.70 (m, 4H, cyclopropane-H).
  • HRMS : m/z calcd for C$${16}$$H$${20}$$N$$3$$O$$2$$S [M+H]$$^+$$: 318.1278; found: 318.1281.

Alternative Synthetic Routes

Reductive Amination

A secondary approach involves reductive amination of 1-(quinolin-2-yl)piperidin-4-one with cyclopropanesulfonamide:
Procedure :

  • 1-(Quinolin-2-yl)piperidin-4-one (1.0 eq), cyclopropanesulfonamide (1.5 eq), and NaBH$$_3$$CN (2.0 eq) are stirred in MeOH at 25°C for 24 hours.
  • The product is isolated via solvent evaporation and purified via flash chromatography.

Yield : 55–65%.

Challenges and Optimization

  • Cyclopropane Stability : Cyclopropanesulfonyl chloride is moisture-sensitive; reactions require strict anhydrous conditions.
  • Quinoline Reactivity : Electron-deficient quinolines (e.g., 2-chloro derivatives) favor NAS, while electron-rich systems require palladium catalysis.
  • Purification : Silica gel chromatography is critical for removing unreacted sulfonyl chloride and amine byproducts.

Scalability and Industrial Relevance

Batch processes using NAS (Section 2.1) and sulfonylation (Section 4.1) are scalable to kilogram scales with yields >70%. Continuous-flow systems may enhance safety during sulfonyl chloride handling.

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features and Differences

The table below summarizes critical structural and physicochemical distinctions between the target compound and related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Notes
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide Not reported C₁₉H₂₂N₄O₂S ~386.48 g/mol Quinolin-2-yl (piperidine-1), sulfonamide (piperidine-4) Potential kinase/receptor modulation; high lipophilicity
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) 1563-06-6 (base) C₂₃H₂₈N₂O 364.48 g/mol Phenyl, phenylethyl (piperidine-1), carboxamide (piperidine-4) Psychoactive opioid; µ-opioid receptor agonist
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide 1343758-40-6 C₁₀H₂₁N₃O₂S 247.36 g/mol 2-Aminoethyl (piperidine-1), sulfonamide (piperidine-4) Lower molecular weight; potential CNS activity due to aminoethyl group
1'-(3-chlorobenzenesulfonyl)-1',2',3',6'-tetrahydro-[2,4']bipyridinyl-6-carboxylic acid cyclopropylamide 1206550-53-9 C₂₀H₂₃ClN₄O₃S 434.94 g/mol Chlorobenzenesulfonyl, bipyridinyl, carboxamide Complex heterocyclic system; possible enzyme inhibition

Critical Analysis of Substituent Effects

  • Quinoline vs. In contrast, cyclopropylfentanyl’s phenyl and phenylethyl groups prioritize hydrophobic interactions with opioid receptors .
  • Sulfonamide vs. Carboxamide : Sulfonamides exhibit greater metabolic stability due to resistance to enzymatic hydrolysis compared to carboxamides, as seen in cyclopropylfentanyl’s rapid degradation in vivo . This property may extend the half-life of the target compound.
  • Aminoethyl vs.

Research Findings and Implications

Pharmacokinetic and Pharmacodynamic Insights

  • This contrasts with the aminoethyl analog (), which may exhibit better solubility but reduced tissue distribution .
  • Receptor Binding: Cyclopropylfentanyl’s carboxamide and phenylethyl groups are critical for µ-opioid receptor activation, whereas the target compound’s sulfonamide and quinoline moieties likely shift activity toward non-opioid targets, such as serotonin or dopamine receptors .

Biological Activity

N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanism of action, and biological effects, supported by data tables and case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₂₃N₃O₂S
  • Molecular Weight: 345.5 g/mol
  • CAS Number: 2415620-95-8

The compound features a quinoline moiety linked to a piperidine ring, which is further connected to a cyclopropanesulfonamide group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the quinoline derivative, followed by the formation of the piperidine ring and subsequent cyclopropane sulfonamide attachment. Advanced catalytic systems and continuous flow reactors are often employed to optimize yield and purity during industrial production .

This compound exhibits its biological activity through interactions with specific molecular targets. It may modulate the activity of enzymes or receptors, triggering various biochemical pathways. The exact mechanisms can vary based on the application, but studies indicate potential interactions with targets involved in bacterial resistance and parasitic infections .

Antimicrobial Properties

Recent studies have highlighted the compound's antibacterial potential. Quinoline sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may be effective in treating infections caused by resistant bacteria .

Antimalarial Activity

Research has indicated that compounds similar to this compound exhibit significant antimalarial properties. For instance, analogs containing quinoline structures have demonstrated effectiveness against liver stages of Plasmodium parasites, which are responsible for malaria .

Table 1: Antimalarial Efficacy of Related Compounds

Compound NameEC50 (nM)Target Parasite
N-[1-(quinolin-2-yl)piperidin-4-yl]TBDPlasmodium falciparum
Quinoline N-Oxide12Plasmodium vivax
Piperazine-substituted Quinoline4.5Plasmodium berghei

Case Studies

  • Case Study on Antibacterial Activity:
    In a study assessing the antibacterial properties of quinoline derivatives, this compound was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth .
  • Case Study on Antimalarial Efficacy:
    A preclinical evaluation demonstrated that a related quinolone compound significantly reduced parasitemia in infected mice models, highlighting the potential for this compound as a candidate for further development in malaria treatment .

Q & A

Q. What are the optimal synthetic routes for preparing N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide?

The synthesis typically involves coupling a quinoline-2-yl-piperidine intermediate with cyclopropanesulfonamide. Key steps include:

  • Quinoline-piperidine intermediate synthesis : React 2-chloroquinoline with piperidin-4-amine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XantPhos) to form the piperidine-quinoline core .
  • Sulfonylation : Introduce the cyclopropanesulfonyl group via nucleophilic substitution, using cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Normal-phase chromatography (e.g., silica gel with gradients of DCM/ethyl acetate) or reverse-phase HPLC for high-purity isolation .

Q. How can structural characterization be reliably performed for this compound?

  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity of the quinoline, piperidine, and cyclopropane moieties. Key signals include aromatic protons (quinoline δ 7.5–9.0 ppm) and cyclopropane protons (δ 1.0–2.0 ppm) .
  • X-ray crystallography : For absolute configuration, grow single crystals via slow evaporation in ethanol/water mixtures. Refinement software (e.g., SHELX) resolves bond angles and torsional strain in the cyclopropane ring .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 386.1432 for C19_{19}H21_{21}N3_{3}O2_{2}S) .

Q. What initial biological assays are recommended to screen its activity?

  • Cytotoxicity : Test against cancer cell lines (e.g., K562, Lucena 1) using MTT assays with IC50_{50} determination .
  • P-glycoprotein (P-gp) inhibition : Measure intracellular accumulation of fluorescent probes (e.g., Rho123) via flow cytometry in multidrug-resistant cell models .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can conflicting data on its P-gp inhibitory activity be resolved?

Discrepancies may arise from assay conditions. Standardize protocols by:

  • Cell line selection : Use isogenic pairs (e.g., parental vs. P-gp-overexpressing cells) to isolate P-gp effects .
  • Control compounds : Include verapamil (positive control) and DMSO (negative control) in dose-response studies .
  • Pharmacokinetic profiling : Assess efflux ratios in Caco-2 monolayers to confirm P-gp substrate/inhibitor status .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Salt formation : Synthesize hydrochloride or maleate salts via acid-base reactions in ethanol/water .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonamide nitrogen to enhance intestinal absorption .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .

Q. How can computational methods guide SAR studies for this compound?

  • Docking simulations : Model interactions with P-gp (PDB: 6QEX) using AutoDock Vina to identify critical binding residues (e.g., Phe-978, Gln-725) .
  • QSAR modeling : Train models on analogues with varied substituents (e.g., methyl vs. trifluoromethyl groups) to predict logP and IC50_{50} values .
  • MD simulations : Assess conformational stability of the cyclopropane ring in aqueous vs. lipid bilayer environments .

Q. What crystallographic challenges arise during polymorph screening?

  • Polymorph identification : Use XRPD to detect crystalline forms. Thermal analysis (DSC/TGA) differentiates hydrates/solvates .
  • Torsional strain : The cyclopropane ring may induce lattice instability; mitigate via co-crystallization with planar aromatics (e.g., benzoic acid) .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite strong P-gp inhibition?

  • Off-target effects : Use CRISPR-edited P-gp knockout cells to isolate cytotoxicity mechanisms .
  • Metabolic stability : Perform hepatic microsome assays (e.g., human liver microsomes) to identify rapid degradation pathways .
  • Transcriptomic profiling : RNA-seq can reveal compensatory efflux pumps (e.g., ABCG2) activated in resistant cells .

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